![molecular formula C14H15BrO B14306471 (7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone CAS No. 113446-12-1](/img/structure/B14306471.png)
(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromobicyclo[410]heptan-7-yl)(phenyl)methanone is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone typically involves the reaction of a brominated bicyclic compound with a phenylmethanone derivative. One common method involves the use of halocyclopropylgermanes, which are prepared through a general procedure involving GLC-mass spectrometry, 1H NMR spectroscopy, and X-ray diffraction analysis .
Industrial Production Methods
While specific industrial production methods for (7-Bromobicyclo[41
Analyse Des Réactions Chimiques
Types of Reactions
(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Applications De Recherche Scientifique
(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or interact with cellular receptors to produce a desired effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromobicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure.
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with different functional groups.
7-Oxabicyclo[4.1.0]heptan-3-ol: A bicyclic compound with a hydroxyl group.
Uniqueness
(7-Bromobicyclo[4.1.0]heptan-7-yl)(phenyl)methanone is unique due to its combination of a brominated bicyclic structure and a phenylmethanone moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
113446-12-1 |
|---|---|
Formule moléculaire |
C14H15BrO |
Poids moléculaire |
279.17 g/mol |
Nom IUPAC |
(7-bromo-7-bicyclo[4.1.0]heptanyl)-phenylmethanone |
InChI |
InChI=1S/C14H15BrO/c15-14(11-8-4-5-9-12(11)14)13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
Clé InChI |
QSOGLCNLTFENAN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C2(C(=O)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)
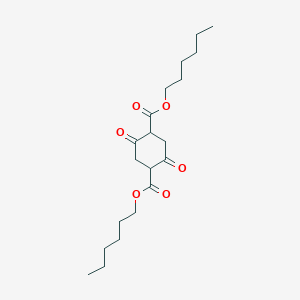
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)

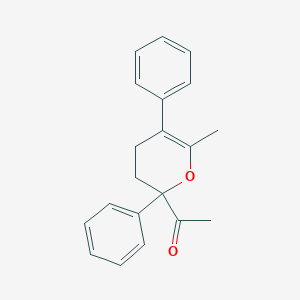
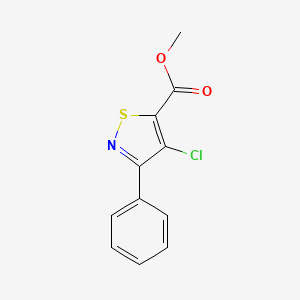
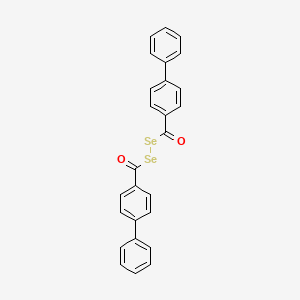
![4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B14306461.png)
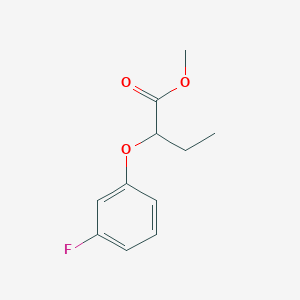
![2-[(4-Chlorophenyl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14306479.png)
![4-Bromo-6-(1-methylbenzo[f]quinolin-3(4H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14306489.png)
